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molecular formula C19H14N2O B8756474 2-(Phenylamino)acridin-9(10H)-one CAS No. 75512-00-4

2-(Phenylamino)acridin-9(10H)-one

Cat. No. B8756474
M. Wt: 286.3 g/mol
InChI Key: USTNFRALPDIXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04286998

Procedure details

A mixture of 70 g of 5,6,7,8-tetrahydro-2-anilinoacridone and 700 ml of Dowtherm® A was brought to reflux in a 2-liter resin kettle, in a nitrogen atmosphere. A stainless steel mesh basket containing 14.5 g of 0.5% palladium on 1/8 inch alumina pellets was lowered into the reaction mixture. The mixture was refluxed for 18 hours. The basket was removed from the reaction mixture, which was then allowed to cool. The precipitated product was collected on a filter and washed with four 350 ml aliquots of methanol. Vacuum oven drying at 100° C. overnight gave 61.4 g (89%) of the product that was analyzed by microanalysis.
Name
5,6,7,8-tetrahydro-2-anilinoacridone
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[CH:21]=[CH:20][C:19]2[NH:18][C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11](=[O:22])[C:10]=2[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Pd]>[NH:1]([C:8]1[CH:21]=[CH:20][C:19]2[NH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:22])[C:10]=2[CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5,6,7,8-tetrahydro-2-anilinoacridone
Quantity
70 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=CC=2C(C=3CCCCC3NC2C=C1)=O
Name
Quantity
700 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
resin
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The basket was removed from the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitated product was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with four 350 ml aliquots of methanol
CUSTOM
Type
CUSTOM
Details
Vacuum oven drying at 100° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3NC2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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